ethyl 1-(benzenesulfonyl)-4-[(2-bromophenyl)methyl]piperidine-4-carboxylate
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Overview
Description
ethyl 1-(benzenesulfonyl)-4-[(2-bromophenyl)methyl]piperidine-4-carboxylate is a complex organic compound that features a piperidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(benzenesulfonyl)-4-[(2-bromophenyl)methyl]piperidine-4-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromobenzyl Group: The 2-bromobenzyl group can be introduced via a nucleophilic substitution reaction.
Sulfonylation: The phenylsulfonyl group is added through a sulfonylation reaction using reagents like phenylsulfonyl chloride.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
ethyl 1-(benzenesulfonyl)-4-[(2-bromophenyl)methyl]piperidine-4-carboxylate can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the bromobenzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups.
Scientific Research Applications
ethyl 1-(benzenesulfonyl)-4-[(2-bromophenyl)methyl]piperidine-4-carboxylate has several applications in scientific research:
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or a precursor to active pharmaceutical ingredients.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 1-(benzenesulfonyl)-4-[(2-bromophenyl)methyl]piperidine-4-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2-chlorobenzyl)-1-(phenylsulfonyl)piperidine-4-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 4-(2-fluorobenzyl)-1-(phenylsulfonyl)piperidine-4-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
ethyl 1-(benzenesulfonyl)-4-[(2-bromophenyl)methyl]piperidine-4-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro- and fluoro- counterparts.
Properties
IUPAC Name |
ethyl 1-(benzenesulfonyl)-4-[(2-bromophenyl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrNO4S/c1-2-27-20(24)21(16-17-8-6-7-11-19(17)22)12-14-23(15-13-21)28(25,26)18-9-4-3-5-10-18/h3-11H,2,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMQKZOWSFIVRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)S(=O)(=O)C2=CC=CC=C2)CC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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